(5-(Ethylsulfonyl)pyridin-2-yl)methanamine
Overview
Description
(5-(Ethylsulfonyl)pyridin-2-yl)methanamine is a useful research compound. Its molecular formula is C8H12N2O2S and its molecular weight is 200.26 g/mol. The purity is usually 95%.
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Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-chloromethyl-5-ethylsulfonylpyridine with ammonia or an amine under suitable conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction.
Industrial Production Methods
Industrial production methods for (5-(Ethylsulfonyl)pyridin-2-yl)methanamine may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
(5-(Ethylsulfonyl)pyridin-2-yl)methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The methanamine group can participate in nucleophilic substitution reactions[][3].
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or alcohols can react with the methanamine group under basic or acidic conditions[][3].
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used[][3].
Scientific Research Applications
(5-(Ethylsulfonyl)pyridin-2-yl)methanamine has several scientific research applications:
Mechanism of Action
The mechanism of action of (5-(Ethylsulfonyl)pyridin-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The ethylsulfonyl group can participate in hydrogen bonding and electrostatic interactions, while the methanamine group can form covalent bonds with nucleophilic sites on target molecules . These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(5-(Ethylsulfonyl)pyridin-2-yl)methanamine hydrochloride: A salt form of the compound with similar properties but enhanced solubility in water.
2-(Ethylsulfonyl)pyridine: Lacks the methanamine group, resulting in different reactivity and applications.
5-(Methylsulfonyl)pyridin-2-yl)methanamine: Similar structure but with a methylsulfonyl group instead of an ethylsulfonyl group, leading to variations in chemical behavior.
Uniqueness
This compound is unique due to the presence of both the ethylsulfonyl and methanamine groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(5-ethylsulfonylpyridin-2-yl)methanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2S/c1-2-13(11,12)8-4-3-7(5-9)10-6-8/h3-4,6H,2,5,9H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWUBMLMAPCUJQZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CN=C(C=C1)CN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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